A Comprehensive Technical Guide to Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
A Comprehensive Technical Guide to Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 4H-Quinolizin-4-one Scaffold
The 4H-quinolizin-4-one scaffold is a distinctive heterocyclic system defined by a bridgehead nitrogen atom. This structural feature confers unique physicochemical properties, including a notable polar zwitterionic character, making it an increasingly compelling core for the design of novel therapeutic agents.[1] While its isomer, the quinazolin-4-one nucleus, has been the subject of extensive investigation, the medicinal chemistry of 4H-quinolizin-4-one derivatives represents a burgeoning yet highly promising field of research.[1] This guide provides a detailed technical overview of a specific derivative, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, including its fundamental properties, synthesis, and potential applications in drug discovery.
Core Compound Specifications
Compound Name: Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
CAS Number: 337909-11-2[2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C12H10BrNO3 | [3][6] |
| Molecular Weight | 296.12 g/mol | [3][4] |
Synthetic Strategies and Methodologies
The synthesis of the 4H-quinolizin-4-one core, and by extension, Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate, can be approached through several synthetic routes.[1] One of the prominent methods involves tandem Horner-Wadsworth-Emmons olefination followed by cyclization.[1][7] Another effective approach is the Stobbe condensation followed by cyclization, starting from commercially available materials like 2-pyridinecarbaldehyde.[7][8]
Generalized Synthetic Workflow
The synthesis and purification of 4H-quinolizin-4-one derivatives typically follow a structured workflow, as illustrated below. This process ensures the attainment of a pure compound suitable for further analysis and application.
Caption: A general workflow for the synthesis of 4H-quinolizin-4-one derivatives.
Exemplary Protocol: Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation
This protocol provides a conceptual framework for the synthesis of functionalized 4H-quinolizin-4-ones.
Materials:
-
Appropriately substituted pyridine-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Brominating agent (e.g., N-Bromosuccinimide)
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous tetrahydrofuran. Cool the suspension to 0 °C.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the phosphonate ylide.
-
Olefination: To the ylide solution, add a solution of the substituted pyridine-2-carbaldehyde in anhydrous tetrahydrofuran dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the nucleophilic attack of the ylide on the aldehyde, leading to the formation of an alkene.
-
Cyclization: Upon completion of the olefination, the reaction mixture is heated to reflux to induce intramolecular cyclization, forming the 4H-quinolizin-4-one ring system.
-
Bromination: After cooling, the reaction mixture is treated with a suitable brominating agent, such as N-bromosuccinimide, to introduce the bromine atom at the 1-position. The regioselectivity of this step is crucial and may require optimization.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Chemical Properties and Reactivity
The chemical reactivity of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is dictated by its constituent functional groups: the quinolizine core, the bromo substituent, and the ethyl carboxylate.
-
Quinolizine Core: The heterocyclic nature of the quinolizine ring system makes it susceptible to both electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the oxo and carboxylate groups will influence the regioselectivity.[9]
-
Bromo Substituent: The bromine atom at the 1-position is a versatile handle for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[10]
-
Ethyl Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This provides another avenue for structural modification and the exploration of structure-activity relationships (SAR).[10]
Potential Applications in Drug Discovery
The quinoline and quinolizine scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[11][12] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][12][13]
Antimicrobial Potential
The structural similarity of the 4H-quinolizin-4-one core to quinolone antibiotics suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1]
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- 6. 4H-Quinolizine-3-carboxylic acid, 1-bromo-4-oxo-, ethyl ester;337909-11-2 [abichem.com]
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- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
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(Note: A representative image of the chemical structure is shown for illustrative purposes.)
